molecular formula C23H22O8 B14137314 2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid CAS No. 1347750-39-3

2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid

Cat. No.: B14137314
CAS No.: 1347750-39-3
M. Wt: 426.4 g/mol
InChI Key: ZUZNBJYTSIDJHS-FCXRPNKRSA-N
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Description

2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid is a complex organic compound with a molecular formula of C23H22O7 This compound is characterized by its unique structure, which includes a heptadienyl group, a methoxyphenyl group, and a phenoxyacetic acid moiety

Preparation Methods

The synthesis of 2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid involves several steps. The synthetic route typically starts with the preparation of the heptadienyl intermediate, followed by the introduction of the methoxyphenyl group and the phenoxyacetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-Hydroxy-3-methoxyphenylacetic acid: Lacks the heptadienyl group, resulting in different chemical and biological properties.

    2-Methoxyphenoxyacetic acid: Does not contain the hydroxy-methoxyphenyl and heptadienyl groups, leading to distinct reactivity and applications.

    7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxoheptadienoic acid: Similar in structure but lacks the phenoxyacetic acid moiety, affecting its overall properties and uses.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

1347750-39-3

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

2-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C23H22O8/c1-29-21-11-15(5-9-19(21)26)3-7-17(24)13-18(25)8-4-16-6-10-20(22(12-16)30-2)31-14-23(27)28/h3-12,26H,13-14H2,1-2H3,(H,27,28)/b7-3+,8-4+

InChI Key

ZUZNBJYTSIDJHS-FCXRPNKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OCC(=O)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OCC(=O)O)OC)O

Origin of Product

United States

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